Crystal Structure Divergence Between Dichloro- and Dibromo-Anthanthrone Derivatives
In a direct head-to-head single-crystal X-ray diffraction study, the 4,10-dichloro derivative of dibenzo[def,mno]chrysene-6,12-dione was found to crystallize in a different space group and unit cell configuration compared to its 4,10-dibromo analogue, demonstrating that halogen size critically influences solid-state packing [1].
| Evidence Dimension | Crystal Structure (Space Group) |
|---|---|
| Target Compound Data | P-1, Z = 1 |
| Comparator Or Baseline | 4,10-dibromo-dibenzo[def,mno]chrysene-6,12-dione: P21/c, Z = 2 |
| Quantified Difference | Different crystal system (triclinic vs. monoclinic) |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
This provides a definitive, quantifiable basis for selecting the dichloro derivative over the dibromo analog for applications where the triclinic crystal packing confers specific advantages in pigment dispersion, mechanical properties, or solid-state reactivity.
- [1] Schmidt, M. U., Paulus, E. F., Rademacher, N., & Day, G. M. (2010). Experimental and predicted crystal structures of Pigment Red 168 and other dihalogenated anthanthrones. Acta Crystallographica Section B: Structural Science, 66(5), 515-526. View Source
